molecular formula C6H5FO2 B1337946 5-Fluorobenzene-1,3-diol CAS No. 75996-29-1

5-Fluorobenzene-1,3-diol

Cat. No.: B1337946
CAS No.: 75996-29-1
M. Wt: 128.1 g/mol
InChI Key: LYFBZGKZAZBANN-UHFFFAOYSA-N
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Description

5-Fluorobenzene-1,3-diol, also known as 5-Fluororesorcinol, is an organic compound with the molecular formula C6H5FO2. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluorobenzene-1,3-diol is typically synthesized through the fluorination of hydroquinone. One common method involves the reaction of hydroquinone with ammonium hydrofluoride or silver fluoride in the presence of hydrofluoric acid . The reaction conditions usually require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Fluorobenzene-1,3-diol is recognized for its potential as a building block in the synthesis of various pharmaceuticals. Its fluorinated structure can enhance biological activity and pharmacokinetic properties of drug candidates.

  • Antimicrobial Agents : The compound has been studied for its potential use in synthesizing antimicrobial agents. Fluorinated compounds often exhibit improved potency and selectivity against microbial targets compared to their non-fluorinated counterparts .
  • Anticancer Research : In research focusing on cancer therapeutics, derivatives of this compound have shown promise as inhibitors of specific enzymes involved in cancer progression. For instance, studies indicate that fluorinated compounds can modulate the activity of enzymes such as catechol-O-methyltransferase (COMT), which are implicated in cancer metabolism .

Analytical Chemistry

The compound serves as a critical intermediate in various analytical methodologies:

  • Chromatographic Techniques : this compound is utilized in high-performance liquid chromatography (HPLC) for the analysis of reactive starting materials and intermediates in pharmaceutical synthesis. Its unique properties allow for effective separation and characterization of complex mixtures .
  • Stability Studies : Analytical methods have been developed to assess the stability of this compound under various conditions. For example, studies have shown that using different solvents can significantly affect the degradation rates of this compound during sample preparation, which is crucial for accurate analytical results .

Case Study 1: Synthesis of Antimicrobial Agents

In a recent study published by Genentech, this compound was used as a starting material to synthesize novel antimicrobial compounds. The research focused on optimizing reaction conditions to enhance yield and minimize degradation products. Various diluents were tested, with isopropyl acetate providing the best solubility and stability for the desired reactions .

Case Study 2: Analytical Method Development

A comprehensive study on analytical methodologies highlighted the application of this compound in characterizing reactive intermediates in drug development processes. The study emphasized the importance of using stabilized solvents to prevent degradation during analysis. This approach led to improved accuracy in quantifying active pharmaceutical ingredients (APIs) during quality control processes .

Mechanism of Action

The mechanism by which 5-Fluorobenzene-1,3-diol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The fluorine atom in the compound can enhance its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Fluorobenzene-1,3-diol

This compound is unique due to the presence of both hydroxyl groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .

Biological Activity

5-Fluorobenzene-1,3-diol, also known as 5-fluororesorcinol, is an organic compound with the molecular formula C6H5FO2. It is derived from resorcinol and has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, with one common approach being the fluorination of hydroquinone using ammonium hydrofluoride or silver fluoride in the presence of hydrofluoric acid. The compound features a hydroxyl group at the 1 and 3 positions of the benzene ring, which significantly influences its reactivity and biological properties .

Molecular Characteristics

PropertyValue
Molecular FormulaC6H5FO2
Molecular Weight128.10 g/mol
Boiling PointNot specified
Log P (octanol/water)1.05

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The presence of fluorine enhances binding affinity and specificity for certain targets, making it a valuable compound in drug design .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness has been documented in various studies, highlighting its potential as a lead compound for developing new antimicrobial agents. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth and have antifungal properties.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Its derivatives have been explored for their potential to inhibit tumor growth in various cancer models .

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects compared to standard antibiotics.
  • Cancer Cell Apoptosis : In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound, observing increased rates of apoptosis as measured by flow cytometry.
  • Synergistic Effects : Another study explored the synergistic effects of combining this compound with existing chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
Fluorobenzene C6H5FLimited biological activity
Chlorobenzene C6H5ClUsed in industrial applications
Bromobenzene C6H5BrUsed in synthesis; lower reactivity
5-Fluoro-2-aminophenol C6H6FNOExhibits some biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluorobenzene-1,3-diol, and how can reaction conditions be optimized for high-purity yields?

  • Methodological Answer : Synthesis typically involves electrophilic fluorination of benzene-1,3-diol derivatives or regioselective substitution reactions. For example, fluorination can be achieved using reagents like Selectfluor™ or via diazotization followed by Balz-Schiemann reactions. Optimization includes controlling temperature (e.g., 0–5°C for diazotization), solvent selection (e.g., anhydrous acetonitrile for fluorinating agents), and catalyst use (e.g., Lewis acids for regioselectivity). Post-synthesis, recrystallization from ethanol-water mixtures improves purity. Reaction yields (>75%) are achievable under inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR detects aromatic protons (δ 6.5–7.2 ppm) and hydroxyl groups (δ 8.5–9.5 ppm, broad). 19F^{19}\text{F} NMR confirms fluorination (δ -110 to -120 ppm). 13C^{13}\text{C} NMR identifies carbons adjacent to fluorine (deshielded to ~160 ppm).
  • IR Spectroscopy : O–H stretches (~3200 cm1^{-1}), C–F stretches (~1220 cm1^{-1}), and aromatic C=C (~1500 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (m/z 144 [M+H]+^+) and fragmentation patterns.
    Discrepancies between experimental and predicted 13C^{13}\text{C} shifts (e.g., >2 ppm) may indicate structural anomalies, requiring validation via protocols like CSEARCH .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how do hydrogen bonding patterns influence its supramolecular assembly?

Q. In catalytic applications, how does the fluorination position in this compound affect its electronic properties and interaction with metal centers?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases ligand acidity, enhancing metal coordination. For example, in Co(III) complexes with Schiff base ligands, fluorine stabilizes the metal center via inductive effects, altering redox potentials (e.g., ΔE1/2=150\Delta E_{1/2} = 150 mV vs. non-fluorinated analogs). X-ray absorption spectroscopy (XAS) and DFT calculations quantify charge transfer (e.g., Mulliken charges on O/F atoms). Catalytic efficiency in oxidation reactions correlates with fluorine’s Hammett parameter (σm=0.34\sigma_m = 0.34) .

Q. How do computational models predict the reactivity of this compound in electrophilic substitution reactions, and what discrepancies exist between theoretical and experimental results?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity in nitration or halogenation. For this compound, meta-directing effects of –OH groups dominate, but fluorine’s ortho/para-directing influence competes. Calculated activation energies for nitration at C4 (15.2 kcal/mol) vs. C6 (17.8 kcal/mol) align with experimental product ratios (70:30). Discrepancies arise from solvent effects (implicit vs. explicit models) and transition-state approximations .

Properties

IUPAC Name

5-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBZGKZAZBANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505942
Record name 5-Fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75996-29-1
Record name 5-Fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluororesorcinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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